

physical and chemical properties of (1S)-trans-(alphaS)-cypermethrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S)-trans-(alphaS)-cypermethrin

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An In-depth Technical Guide on the Physical and Chemical Properties of Alpha-Cypermethrin

Introduction

Cypermethrin is a synthetic pyrethroid insecticide, a class of molecules engineered to mimic the insecticidal properties of naturally occurring pyrethrins. Due to the presence of three chiral centers in its structure, cypermethrin exists as a complex mixture of eight different stereoisomers.^[1] These isomers can have significantly different biological activities and toxicological profiles.

The term alpha-cypermethrin refers to a specific, refined formulation that contains a racemic mixture of the two most insecticidally potent cis isomers: (S)- α -cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate and (R)- α -cyano-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate.^{[2][3]} This formulation is noted to be two to three times more active under field conditions than standard cypermethrin.^[3] It is a highly active, broad-spectrum insecticide that functions through contact and ingestion, acting as a sodium channel modulator in the nervous system of target pests.^{[2][4]}

This guide focuses on the physical and chemical properties of alpha-cypermethrin, the well-characterized and commercially significant formulation. It is important to note that the specific isomer **(1S)-trans-(alphaS)-cypermethrin** is distinct from the components of alpha-cypermethrin. While limited computational data for this specific trans-isomer is available, extensive experimental data is primarily associated with the alpha-cypermethrin racemate.

Physical Properties

The physical characteristics of alpha-cypermethrin determine its behavior in various environmental and application contexts. The technical grade product is typically a white to pale yellow or cream-colored crystalline powder with a mild aromatic odor.^{[2][5]} A summary of its key physical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₁₉ Cl ₂ NO ₃	^{[2][5]}
Molecular Weight	416.3 g/mol	^{[2][5][6]}
Melting Point / Range	78-81°C; 80.5°C; 81.4-84.0°C	^{[2][5][7][8]}
Boiling Point	200°C at 9.3 Pa (7 x 10 ⁻⁵ mmHg)	^{[2][5][8]}
Vapor Pressure	1.7 x 10 ⁻⁷ mPa (170 nPa) at 20°C 3.8 x 10 ⁻⁴ mPa at 20°C 3.4 x 10 ⁻⁷ Pascals at 25°C	^{[8][4][2]}
Density	1.12 g/cm ³ at 20°C 1.28 g/cm ³ at 22°C	^{[7][8][5][8][9]}
Flash Point	> 80°C (Closed cup)	^{[5][9]}
Octanol-Water Partition Coefficient (log P _{ow})	5.16	^[8]

Solubility

Alpha-cypermethrin is characterized by its very low solubility in water but is soluble in many common organic solvents.^{[4][5]} This lipophilic nature is a key factor in its biological activity and environmental distribution.

Solvent	Solubility	Temperature	Source(s)
Water	0.005 - 0.01 mg/L2.06 - 7.87 µg/L (pH 4-9)	25°C20°C	[8][8]
Acetone	620 g/L	25°C	[8][10]
Cyclohexanone	515 g/L	25°C	[8]
Dichloromethane	550 g/L	25°C	[10]
Ethyl Acetate	440 g/L	25°C	[10]
Xylene	351 g/L	25°C	[8]
Hexane	7 g/L	25°C	[8][10]
Methanol	Slightly soluble	-	[10]

Computed Properties of (1S)-trans-(alphaS)-cypermethrin

For the specific isomer **(1S)-trans-(alphaS)-cypermethrin**, limited data is available from computational models.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₁₉ Cl ₂ NO ₃	[11]
Molecular Weight	416.3 g/mol	[11]
CAS Number	83860-31-5	[11]

Chemical Properties

The chemical properties of alpha-cypermethrin dictate its stability, degradation pathways, and persistence in the environment.

Property	Description	Source(s)
Stability	Thermally stable up to 220°C. Highly stable to light and in neutral or acidic media (optimal at pH 4).	[2][5][8][10]
Hydrolysis	Resistant to acidic hydrolysis but readily hydrolyzes via ester cleavage in strongly alkaline media (pH 12-13).	[2][7][8][10]
Aqueous Hydrolysis DT ₅₀ (Half-life)	at 22°C: 162 days (pH 5), 46 days (pH 7), 2.9 hours (pH 9) at 25°C: 67 days (pH 7), 5.3 days (pH 9)	[12][12]
Aqueous Photolysis DT ₅₀ (Half-life)	6.3 days (at pH 7)	[4]

Degradation Pathways

Alpha-cypermethrin degrades in the environment primarily through hydrolysis and photolysis.

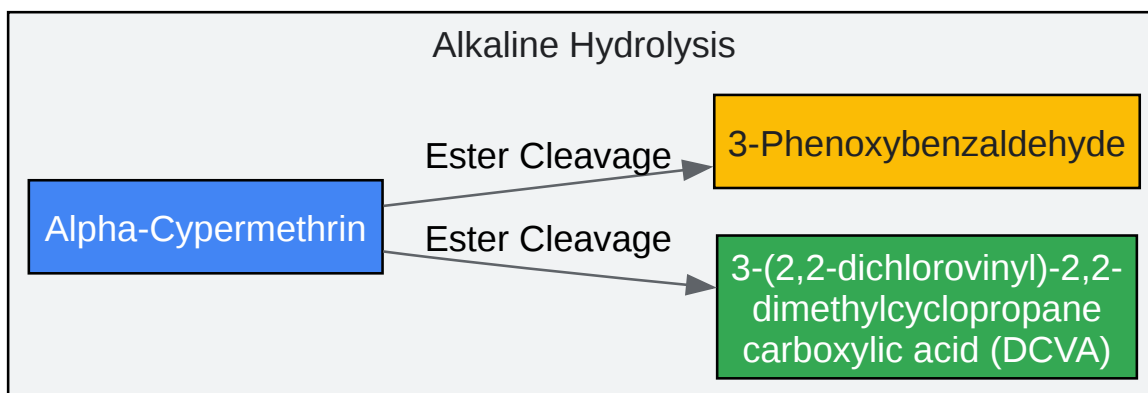
- Hydrolysis: Under alkaline conditions, the primary degradation pathway is the cleavage of the ester bond. This process yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzaldehyde.[7][12]
- Photolysis: Exposure to UV or natural sunlight also leads to degradation. The rate of photodegradation follows first-order kinetics.[13][14] Studies on thin films have identified two major photoproducts: 3-phenoxy-benzaldehyde and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid.[13] The process is faster on soil surfaces compared to glass, and faster on black soil than red soil.[14][15]

Metabolic Pathways

In mammals, alpha-cypermethrin is metabolized through a combination of ester hydrolysis and oxidation, primarily by liver enzymes.[8] The ester bond is cleaved, forming cyclopropane

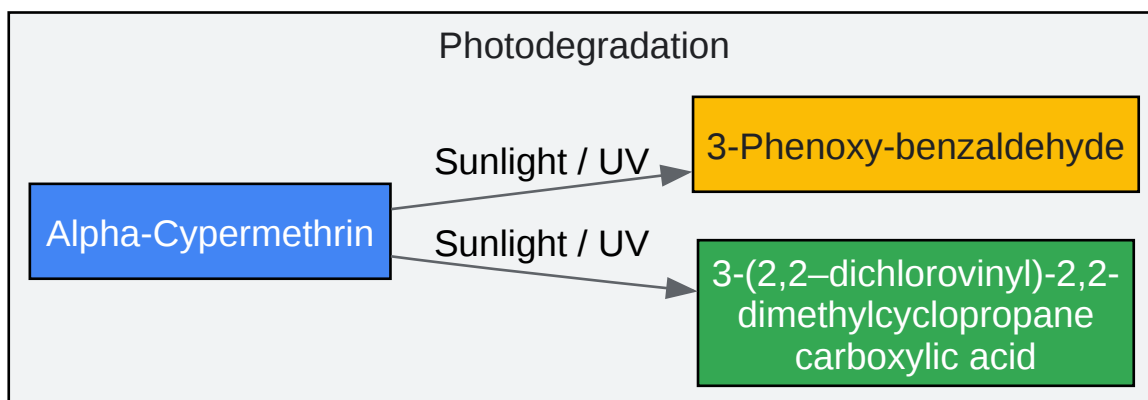
carboxylic acid (CPA) and 3-phenoxybenzoic acid (PBA) moieties. These metabolites are then conjugated (e.g., with glucuronate or sulfate) and rapidly excreted, mainly in the urine.[8][10]

Visualizations of Chemical Pathways and Workflows



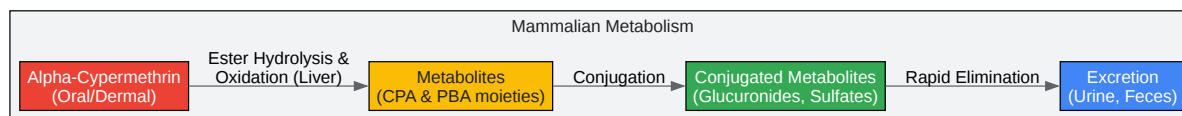
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Caption: Alkaline hydrolysis pathway of Alpha-Cypermethrin.



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Caption: Primary photolysis products of Alpha-Cypermethrin.



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Caption: Simplified metabolic pathway of Alpha-Cypermethrin in mammals.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pesticides are standardized by international bodies. While specific lab reports are not provided in the search results, the methodologies cited can be described.

Determination of Water Solubility

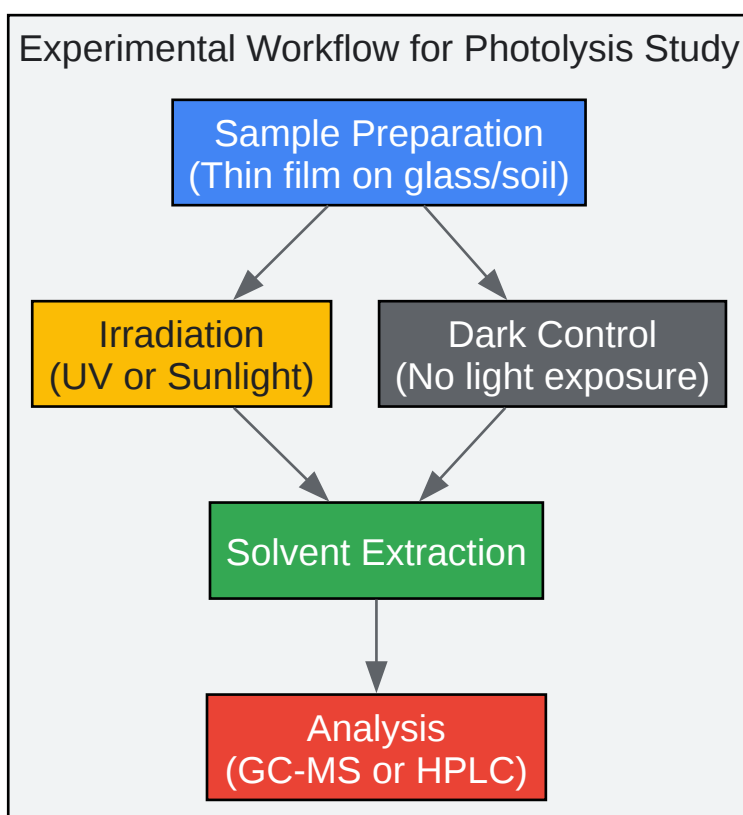
The water solubility of alpha-cypermethrin has been measured using OECD (Organisation for Economic Co-operation and Development) and EEC (European Economic Community) microcolumn techniques.[8]

- Principle: A column is packed with an inert support material coated with an excess of the test substance, alpha-cypermethrin.
- Methodology: Water is passed through the column at a slow, controlled rate to ensure saturation. The concentration of alpha-cypermethrin in the eluate is measured over time until a plateau is reached. Analysis of the eluate is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The solubility is determined from the plateau concentration.[16]

Photolysis Studies

Studies investigating the photodegradation of alpha-cypermethrin often involve applying the compound as a thin film to a surface and exposing it to a light source.[14][15]

- Principle: To assess the degradation of a substance due to light exposure, excluding other factors like microbial degradation.
- Sample Preparation: A solution of alpha-cypermethrin in a volatile solvent (e.g., hexane) is uniformly applied to a surface, such as a glass petri plate or a thin layer of soil on a plate. The solvent is allowed to evaporate, leaving a thin film.^[15]
- Irradiation: The plates are then exposed to either a controlled UV light source (e.g., λ -254 nm) or natural sunlight for specified durations. Control samples are kept in the dark to account for any non-photolytic degradation.^[15]
- Extraction and Analysis: After exposure, the remaining alpha-cypermethrin and its degradation products are extracted from the surface using an appropriate solvent. The extract is concentrated and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC, to identify and quantify the parent compound and its photoproducts.^[13]^[15]



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Caption: General workflow for a photolysis experiment.

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- To cite this document: BenchChem. [physical and chemical properties of (1S)-trans-(alphaS)-cypermethrin]. BenchChem, [2025]. [Online PDF]. Available at:

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